molecular formula C10H16ClN3 B1463721 6-chloro-2-methyl-N-pentylpyrimidin-4-amine CAS No. 1250762-35-6

6-chloro-2-methyl-N-pentylpyrimidin-4-amine

Cat. No.: B1463721
CAS No.: 1250762-35-6
M. Wt: 213.71 g/mol
InChI Key: DAZNETHYXMCTPO-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, with its specific substitutions, holds potential for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents. The reaction conditions often include the use of bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-chloro-2-methyl-N-pentylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Condensation Reactions: It can form more complex structures through condensation with other compounds.

Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents like TEMPO, and reducing agents such as hydrogen gas in the presence of a catalyst . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-chloro-2-methyl-N-pentylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

6-chloro-2-methyl-N-pentylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

6-chloro-2-methyl-N-pentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNETHYXMCTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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